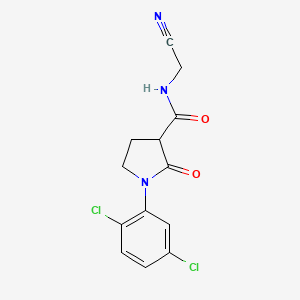
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as CP-471, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CP-471 is a synthetic compound that belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and alleviate pain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance the survival of neurons in models of Parkinson's disease. In addition, this compound has been shown to modulate the immune system, leading to a reduction in the severity of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. This compound is also stable and has a long shelf-life, making it easy to store and transport. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, this compound has not been extensively studied in humans, and its safety profile is not well-established.
Direcciones Futuras
There are several future directions for research on N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide. One area of research is the elucidation of its mechanism of action. Further studies are needed to fully understand how this compound exerts its biological effects. Another area of research is the development of this compound derivatives with improved pharmacological properties. These derivatives could be used to treat a range of diseases, including cancer, inflammation, and neurological disorders. Finally, future research could focus on the clinical development of this compound, including the evaluation of its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 2,5-dichlorobenzoyl chloride with N-cyanomethylpyrrolidine in the presence of a base, followed by the addition of 3-aminopropionitrile. The resulting product is then subjected to acid hydrolysis to yield this compound. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been shown to have a modulatory effect on the immune system, which could have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-8-1-2-10(15)11(7-8)18-6-3-9(13(18)20)12(19)17-5-4-16/h1-2,7,9H,3,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWIPDEAZWBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC#N)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
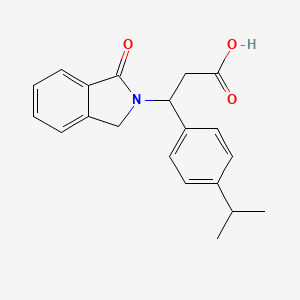
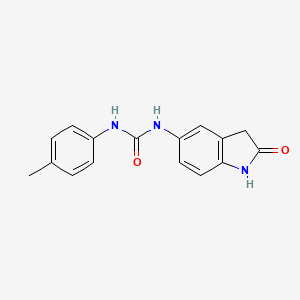
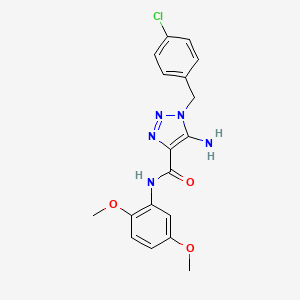
![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
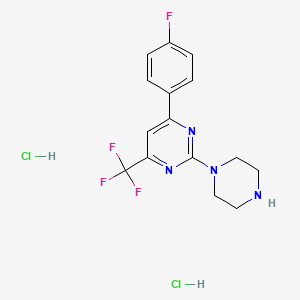
![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)
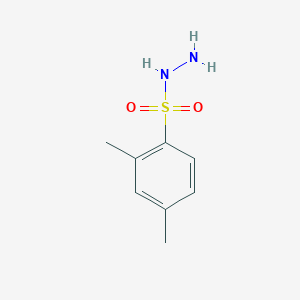
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)